2,2,4,4-Tetramethyloctane
Overview
Description
2,2,4,4-Tetramethyloctane is a volatile organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . It is a colorless liquid hydrocarbon known for its low volatility and weak oil-like odor . This compound is part of the alkane family, characterized by its saturated carbon chain structure.
Scientific Research Applications
2,2,4,4-Tetramethyloctane finds applications in various scientific research fields:
Chemistry: Used as a solvent due to its non-polar nature and ability to dissolve a wide range of organic compounds.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as a component in lubricants and as a standard in chromatographic analysis.
Safety and Hazards
The safety data sheet for 2,2,4,4-Tetramethyloctane suggests that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,4,4-Tetramethyl-1-butene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the oligomerization of isobutene followed by hydrogenation. This process involves the use of acidic catalysts like zeolites to facilitate the oligomerization reaction, followed by hydrogenation to saturate the carbon-carbon double bonds .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize this compound to form alcohols, ketones, or carboxylic acids.
Major Products Formed:
Halogenation: Formation of halogenated alkanes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyloctane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic molecules, facilitating their transport and interaction within biological systems .
Comparison with Similar Compounds
2,2,3,4-Tetramethyloctane: Another isomer with a similar molecular formula but different structural arrangement.
2,2,4,4-Tetramethylhexane: A shorter chain alkane with similar chemical properties.
Uniqueness: 2,2,4,4-Tetramethyloctane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its low volatility and weak odor make it suitable for applications where minimal evaporation and odor are desired .
Properties
IUPAC Name |
2,2,4,4-tetramethyloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUFTNSABIBNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211227 | |
Record name | Octane, 2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62183-79-3 | |
Record name | Octane, 2,2,4,4-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2,4,4-Tetramethyloctane in Ophiocordyceps sinensis products?
A: The research article "Analysis of Volatile Components in Different Ophiocordyceps sinensis and Insect Host Products" [] identified this compound as a dominant volatile compound in various O. sinensis products, including the fungus, its Thitarodes host, and the Chinese cordyceps. While the study primarily focuses on characterizing the volatile profile, the presence of this compound raises questions about its potential contribution to the distinctive aroma of these products. Further research is needed to understand if this compound plays a role in the perceived quality or potential biological activities associated with O. sinensis.
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